molecular formula C9H16N4O2 B6617657 tert-butyl 2-(azidomethyl)azetidine-1-carboxylate CAS No. 1824516-96-2

tert-butyl 2-(azidomethyl)azetidine-1-carboxylate

Cat. No. B6617657
CAS RN: 1824516-96-2
M. Wt: 212.25 g/mol
InChI Key: NARSVBFAHRUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate (TBAM) is an organic compound with a wide range of applications in the scientific and medical fields. TBAM is a versatile reagent used for a variety of chemical reactions, including the synthesis of nitrogen-containing compounds, the formation of aldehydes, and the generation of highly reactive azides. TBAM has also been used in the synthesis of drugs and other biologically active compounds. In addition, TBAM has been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs.

Scientific Research Applications

Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of nitrogen-containing compounds, such as amino acids, and in the formation of aldehydes. This compound has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of certain drugs. In addition, this compound has been used in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is not fully understood. However, it is believed that the azide group of this compound reacts with the substrate, resulting in the formation of a nitrogen-containing compound. This reaction is believed to be catalyzed by enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may be involved in the metabolism of certain drugs and other compounds, as well as in the synthesis of nitrogen-containing compounds. In addition, this compound may be involved in the formation of aldehydes, which are important intermediates in the synthesis of drugs and other biologically active compounds.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-(azidomethyl)azetidine-1-carboxylate in laboratory experiments include its versatility, reactivity, and availability. This compound is a relatively inexpensive reagent and is widely available. Additionally, this compound can be used in a variety of reactions, including the synthesis of nitrogen-containing compounds, the formation of aldehydes, and the generation of highly reactive azides. The main limitation of this compound is that it is a highly reactive compound and must be handled with care.

Future Directions

The future of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is promising, as it has a wide range of applications in the scientific and medical fields. This compound can be used in the synthesis of drugs and other biologically active compounds, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound can be used in the formation of aldehydes, which can be used in the synthesis of drugs and other biologically active compounds. Furthermore, this compound can be used in the study of the mechanism of action of certain drugs. Finally, this compound can be used in the synthesis of nitrogen-containing compounds, which can be used in the synthesis of drugs and other biologically active compounds.

Synthesis Methods

Tert-butyl 2-(azidomethyl)azetidine-1-carboxylate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with sodium azide, the reaction of tert-butyl chloride with sodium azide, and the reaction of tert-butyl alcohol with sodium azide. In all of these reactions, a tert-butyl group is introduced to the azide, resulting in the formation of this compound.

properties

IUPAC Name

tert-butyl 2-(azidomethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(13)6-11-12-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSVBFAHRUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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